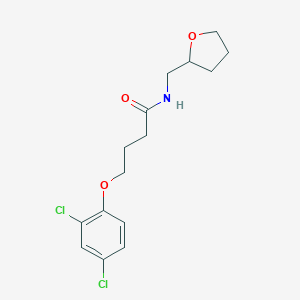
4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a dichlorophenoxy group and an oxolan-2-ylmethyl group attached to a butanamide backbone. This compound is primarily used in agricultural applications for weed control due to its herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide typically involves the following steps:
Preparation of 2,4-dichlorophenol: This is achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2,4-dichlorophenoxybutanoic acid: The 2,4-dichlorophenol is reacted with butyric acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxy acid.
Amidation: The 2,4-dichlorophenoxybutanoic acid is then reacted with oxolan-2-ylmethylamine under appropriate conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a model compound to study herbicidal activity and structure-activity relationships.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new herbicidal formulations and agricultural products.
Mechanism of Action
The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide is primarily due to its ability to mimic natural plant hormones called auxins. By binding to auxin receptors, the compound disrupts normal plant growth and development, leading to uncontrolled cell division and ultimately plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and differentiation.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound used for broadleaf weed control.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal activity.
Uniqueness
4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide is unique due to its specific structural features, such as the oxolan-2-ylmethyl group, which may confer distinct physicochemical properties and biological activity compared to other phenoxy herbicides. This uniqueness can result in different efficacy, selectivity, and environmental behavior.
Properties
CAS No. |
314284-26-9 |
|---|---|
Molecular Formula |
C15H19Cl2NO3 |
Molecular Weight |
332.2g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C15H19Cl2NO3/c16-11-5-6-14(13(17)9-11)21-8-2-4-15(19)18-10-12-3-1-7-20-12/h5-6,9,12H,1-4,7-8,10H2,(H,18,19) |
InChI Key |
GABMJAKPNJWWBI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















